molecular formula C11H14BrNO3S B472621 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide CAS No. 310418-41-8

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B472621
CAS No.: 310418-41-8
M. Wt: 320.2g/mol
InChI Key: JWEFCHPNELQKFS-UHFFFAOYSA-N
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Description

4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a brominated sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the para position and a tetrahydrofuran-2-ylmethyl (THF-methyl) group at the sulfonamide nitrogen.

Properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEFCHPNELQKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other nitrogen-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include lactones and other oxygenated derivatives.

    Reduction Reactions: Products include amines and other reduced nitrogen compounds.

Scientific Research Applications

Applications in Organic Synthesis

This compound serves as a versatile building block in organic chemistry, allowing for the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups. For instance, it can be modified to produce other sulfonamide derivatives that exhibit distinct biological properties.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamideContains an additional fluorine atomPotentially enhanced reactivity due to fluorine
N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamideLacks bromine substitutionFocused on non-halogenated derivatives
4-Bromo-N-(3-methylthiophen-2-yl)methylbenzenesulfonamideIncorporates a thiophene moietyDifferent electronic properties due to thiophene

Pharmacological Properties

4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide exhibits promising pharmacological properties, particularly in the context of enzyme inhibition and interaction with biological targets. Preliminary studies indicate that this compound may interact with specific proteins in biological systems, influencing pathways relevant to drug efficacy.

Case Study: Interaction with Human Serum Albumin (HSA)
A study investigated the binding interactions of this compound with HSA using multi-spectroscopic techniques. The findings revealed moderate to strong binding constants, suggesting potential therapeutic implications . The binding mechanism involved spontaneous hydrophobic interactions and hydrogen bonding, which are critical for drug delivery systems.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrase enzymes, which are implicated in cancer progression. For example, certain analogues showed IC₅₀ values indicating potent selectivity against carbonic anhydrase IX over carbonic anhydrase II .

Antibacterial Properties

Research has also highlighted the antibacterial activity of this compound against various pathogens. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (Bromopropamide) :

    • Exhibits an L-shaped geometry due to the perpendicular orientation of the brominated benzene ring relative to the sulfonylurea group. The Br—C bond length is 1.887(2) Å, consistent with other brominated analogs .
    • Hydrogen bonding (N—H⋯O and C—H⋯O) dominates crystal packing, forming infinite chains along the b-axis .
  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide :

    • Adopts a U-shaped conformation with a dihedral angle of 41.17° between the two aromatic rings. This contrasts with analogs like 4-bromo-N-(4-bromophenyl)benzenesulfonamide (dihedral angle: 38.5°) and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (dihedral angle: 32.6°), highlighting substituent-dependent conformational flexibility .
  • Hypothetical Comparison with 4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: The THF-methyl substituent may introduce steric and electronic effects distinct from alkyl or aryl groups.
Hydrogen Bonding and Crystal Packing
Compound Dominant Interactions Key Bond Lengths/Angles Reference
Bromopropamide N1—H1⋯O3 (2.791 Å, 171.9°) C7—N2: 1.319(3) Å
4-Bromo-N-(4-fluorophenyl) analog N—H⋯O, F⋯F contacts Dihedral angle: 41.17°
4-Bromo-N-(2-pyridyl) analog Not reported Molecular weight: 313.17 g/mol
Reactivity and Functionalization
  • Bromine as a Handle for Further Functionalization :
    • The para-bromine atom in benzenesulfonamides enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, as seen in the synthesis of boronic acid derivatives ().
    • In contrast, analogs lacking bromine (e.g., 4-methyl or 4-chloro derivatives) exhibit lower reactivity in such transformations.
Enzyme Inhibition
  • Ribonucleotide Reductase (RNR) Inhibitors: TAS1553, a brominated benzenesulfonamide, inhibits RNR by disrupting subunit interactions, with IC₅₀ values in the nanomolar range . Hypothetical Activity of this compound: The THF moiety may enhance binding to hydrophobic enzyme pockets, similar to morpholine or piperidine substituents in other sulfonamide inhibitors ().
Antidiabetic Activity
  • Bromopropamide : A sulfonylurea analog with insulin-secretagogue activity, acting via pancreatic β-cell Kₐₜₚ channel closure .
  • Structural Implications : The THF-methyl group in the target compound may modulate bioavailability compared to alkylcarbamoyl substituents due to differences in lipophilicity and metabolic stability.

Biological Activity

4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzene moiety linked to a tetrahydrofuran group through a sulfonamide functional group. Its structural characteristics suggest potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

This compound is known to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play critical roles in maintaining pH balance and facilitating ion transport in cells. The inhibition of CA IX has been particularly noted, which is relevant in cancer biology as CA IX is often overexpressed in tumors.

  • Inhibition Mechanism : The compound binds to the zinc ion at the active site of carbonic anhydrases, disrupting their catalytic function. This leads to alterations in cellular pH and ion homeostasis, potentially affecting cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds exhibit favorable absorption and distribution characteristics. The interaction with serum proteins such as human serum albumin (HSA) can influence its bioavailability and therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells.

  • Case Study Findings :
    • Cell Proliferation Inhibition : The compound has been reported to inhibit the growth of MDA-MB-231 cells with an IC50 value in the micromolar range.
    • Apoptosis Induction : Treatment with this compound resulted in increased levels of apoptotic markers, indicating its potential as an apoptosis-inducing agent.
Cell Line IC50 (μM) Mechanism
MDA-MB-2311.52 - 6.31Inhibition of CA IX
HCT116 (Colorectal)2.5 - 5.0Induction of apoptosis

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound Target Enzyme IC50 (μM) Notes
4-Bromo-N-(tetrahydrofuran-2-ylmethyl)CA IX1.52 - 6.31Significant anticancer activity
N-(2-methylpropyl)benzenesulfonamideCA IX10.93 - 25.06Less selective for CA IX over CA II
SulfamethazineBacterial enzymesVariableUsed primarily for antibacterial purposes

Toxicity and Safety Profile

While initial studies suggest that this compound does not exhibit mutagenicity, potential hepatotoxicity has been observed. Further studies are necessary to fully elucidate its safety profile.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via nucleophilic substitution between tetrahydrofuran-2-ylmethylamine and 4-bromobenzenesulfonyl chloride. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, NMP) at 80–120°C improve reaction kinetics.
  • Stoichiometry : A 1:1.2–1.5 molar ratio of amine to sulfonyl chloride minimizes side products.
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., benzenesulfonamide protons at δ 7.6–7.8 ppm). 2D techniques (COSY, HSQC) resolve tetrahydrofuran methylene protons.
  • X-ray crystallography : MoKα radiation (λ = 0.71073 Å) at 100 K resolves Br···O non-covalent interactions (3.2–3.5 Å). Refinement with SHELXL achieves R1 < 0.05 .
  • HRMS : Positive-ion mode ESI-MS confirms [M+H]+ with <2 ppm mass error .

Advanced Research Questions

Q. How do computational modeling approaches enhance the understanding of this sulfonamide's reaction mechanisms and electronic properties?

  • DFT calculations (B3LYP/6-311+G(d,p)) predict:
  • Transition states for sulfonamide formation (activation energy: ~25 kcal/mol).
  • HOMO localization on the sulfonyl group, explaining nucleophilic attack sites.
    • Validation : Calculated bond lengths (C–S: 1.76 Å) match XRD data within ±0.02 Å .

Q. What strategies resolve contradictions between predicted and observed biological activities in SAR studies?

Discrepancies arise from:

  • Solvation effects : Explicit solvent MD simulations (AMBER) correct docking poses by 1.5 Å RMSD.
  • Polymorph-dependent bioavailability : PXRD identifies dominant polymorphs (e.g., monoclinic P21/c).
  • Orthogonal assays : Surface plasmon resonance (KD = 12 nM) vs. enzymatic inhibition (IC50 = 18 nM) validate target engagement .

Q. What crystallization challenges are specific to brominated sulfonamides, and how are they addressed?

  • Heavy atom effects : Multi-scan absorption corrections (SADABS) mitigate X-ray attenuation (μ = 3.1 mm⁻¹).
  • Disordered tetrahydrofuran : ISOR/SADI restraints in SHELXL refine occupancy to 0.7:0.3.
  • Solvent screening : Dichloromethane/hexane (1:4) at -20°C yields 70–80% diffraction-quality crystals .

Q. How do electronic effects of the bromine substituent influence this compound's reactivity in palladium-catalyzed cross-coupling reactions?

  • Bromine's σ-withdrawing effect accelerates oxidative addition (krel = 1.8 vs. chloro analogues).
  • Catalyst optimization : XPhos Pd G3 (0.5 mol%) enables Suzuki-Miyaura coupling at 80°C (95% yield).
  • Sequential functionalization : Bromine acts as a orthogonal handle for arylation without sulfonamide cleavage .

Methodological Tables

Table 1. Key Crystallographic Parameters

ParameterValueMethod/Software
Space groupP21/cXPREP
R-factor0.032SHELXL-2018
Br···O interaction3.3 ÅMercury 4.3

Table 2. Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature100–110°C+25% yield vs. RT
SolventDMF90% vs. 65% (THF)
Reaction time12–16 hrsPlateau after 18 hrs

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